1-[(4-Ethylphenyl)methyl]azetidin-3-ol
Overview
Description
1-[(4-Ethylphenyl)methyl]azetidin-3-ol is a chemical compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
Preparation Methods
The synthesis of 1-[(4-Ethylphenyl)methyl]azetidin-3-ol involves several steps. One common synthetic route includes the reaction of 4-ethylbenzyl chloride with azetidine in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-[(4-Ethylphenyl)methyl]azetidin-3-ol undergoes various chemical reactions due to the presence of the azetidine ring and the hydroxyl group. Some common reactions include:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, such as the reduction of the azetidine ring to form an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]azetidin-3-ol has several applications in scientific research:
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of polymers and other materials through ring-opening polymerization.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]azetidin-3-ol involves its interaction with various molecular targets. The azetidine ring’s strain and the presence of the hydroxyl group make it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-[(4-Ethylphenyl)methyl]azetidin-3-ol can be compared with other azetidine derivatives, such as:
1-Benzylazetidin-3-ol: Similar structure but with a benzyl group instead of a 4-ethylphenyl group.
1-(4-Methylphenyl)methylazetidin-3-ol: Similar structure but with a 4-methylphenyl group instead of a 4-ethylphenyl group.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)7-13-8-12(14)9-13/h3-6,12,14H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOVCSQURBAPTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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